Methyl 3-methoxypent-2-enoate

Übersicht

Beschreibung

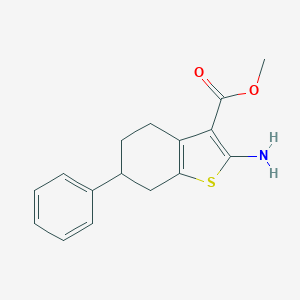

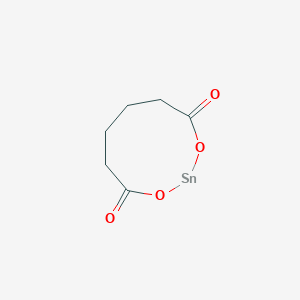

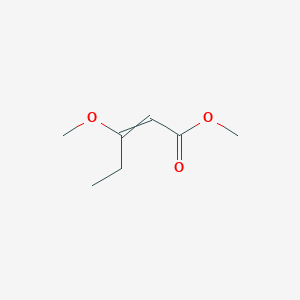

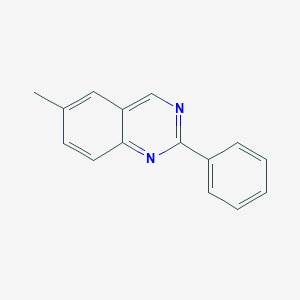

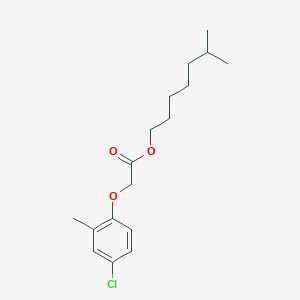

“Methyl 3-methoxypent-2-enoate” is a chemical compound with the molecular formula C7H12O3 . It is also known as "(Z)-Methyl 3-methoxypent-2-enoate" . The molecular weight of this compound is 144.17 g/mol .

Molecular Structure Analysis

“Methyl 3-methoxypent-2-enoate” has a molecular structure represented by the formula C7H12O3 . The structure determination of small molecule compounds can be performed using techniques such as 3D electron diffraction .

Physical And Chemical Properties Analysis

“Methyl 3-methoxypent-2-enoate” is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Use in Surfactant Synthesis

“Methyl 3-methoxypent-2-enoate” can be used in the synthesis of environmentally friendly anionic surfactants . These surfactants, known as fatty acid methyl ester sulfonates (MES), are prepared by esterification of waste cooking oil, a low-cost raw material, followed by sulfonation with chlorosulfonic acid . MES has excellent surface-activity and self-assembly behavior, making it widely used in the chemical industry .

Use in Detergent Production

MES, synthesized from “Methyl 3-methoxypent-2-enoate”, finds wider application as a phosphide-free detergent . It exhibits excellent water solubility and water hardness stability, low viscosity, good wetting power, and is non-toxic . It also presents good biodegradability, making it an eco-friendly option for detergent production .

Use in Oil/Water Emulsion Formation

The hydrophile-lipophile balance value of MES indicates that it can form oil/water emulsions . This property is useful in various applications, including food processing, cosmetics, pharmaceuticals, and petroleum recovery .

Use in Adsorption Efficiency

MES demonstrates the same adsorption efficiency, yielding a p C20 value of 3.22, and similar foam stability . This makes it useful in applications where adsorption and foam stability are important, such as in wastewater treatment and enhanced oil recovery .

Use in Solubilization Capacity

MES shows a considerable solubilization capacity towards polycyclic aromatic hydrocarbon . The molar solubilization ratios to pyrene, phenanthrene, and acenaphthene in a 30 mmol/L solution are 1.22 × 10 −3, 2.67 × 10 −3, and 3.81 × 10 −3, respectively . This property is beneficial in environmental remediation, particularly in the removal of hydrocarbon pollutants .

Use in Selective Hydrogenation

“Methyl 3-methoxypent-2-enoate” can be used in the selective hydrogenation of 2-methyl-3-butyn-2-ol . The catalytic parameters depend on the adsorption properties and activity of PdZn and Pd(0) active centers . This application is particularly relevant in fine organic synthesis and pharmaceutical production .

Eigenschaften

IUPAC Name |

methyl 3-methoxypent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRQVKLYAFXAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363534 | |

| Record name | Methyl 3-methoxypent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104065-67-0 | |

| Record name | Methyl 3-methoxypent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)